molecular formula C14H12BrClN2O3S B3645545 2-[(4-bromophenyl)sulfonylamino]-N-(2-chlorophenyl)acetamide

2-[(4-bromophenyl)sulfonylamino]-N-(2-chlorophenyl)acetamide

Cat. No.: B3645545
M. Wt: 403.7 g/mol
InChI Key: HWABGVNTZJRAEY-UHFFFAOYSA-N
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Description

2-[(4-bromophenyl)sulfonylamino]-N-(2-chlorophenyl)acetamide is an organic compound that features a sulfonamide group attached to a brominated phenyl ring and an acetamide group attached to a chlorinated phenyl ring

Preparation Methods

The synthesis of 2-[(4-bromophenyl)sulfonylamino]-N-(2-chlorophenyl)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the sulfonamide intermediate: This involves the reaction of 4-bromobenzenesulfonyl chloride with an amine to form the sulfonamide.

    Acylation reaction: The sulfonamide intermediate is then reacted with 2-chloroaniline in the presence of an acylating agent to form the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

2-[(4-bromophenyl)sulfonylamino]-N-(2-chlorophenyl)acetamide can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and reduction reactions: The sulfonamide group can be oxidized or reduced to form different functional groups.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.

Common reagents used in these reactions include nucleophiles for substitution, oxidizing agents like potassium permanganate for oxidation, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(4-bromophenyl)sulfonylamino]-N-(2-chlorophenyl)acetamide has several scientific research applications:

    Medicinal chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological studies: The compound can be used to study the interactions of sulfonamide and acetamide groups with biological targets.

    Materials science: It can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of 2-[(4-bromophenyl)sulfonylamino]-N-(2-chlorophenyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates and inhibit enzymes by binding to their active sites. The acetamide group can also interact with proteins and other biomolecules, affecting their function and activity. The exact pathways involved depend on the specific biological context and target molecules.

Comparison with Similar Compounds

Similar compounds to 2-[(4-bromophenyl)sulfonylamino]-N-(2-chlorophenyl)acetamide include:

    N-(4-bromophenyl)acetamide: This compound lacks the sulfonamide group and has different chemical properties and reactivity.

    N-(2-chlorophenyl)acetamide: This compound lacks the brominated phenyl ring and has different biological activity.

    4-bromobenzenesulfonamide: This compound lacks the acetamide group and has different applications in medicinal chemistry and materials science.

The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets.

Properties

IUPAC Name

2-[(4-bromophenyl)sulfonylamino]-N-(2-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrClN2O3S/c15-10-5-7-11(8-6-10)22(20,21)17-9-14(19)18-13-4-2-1-3-12(13)16/h1-8,17H,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWABGVNTZJRAEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CNS(=O)(=O)C2=CC=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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